Results: The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine is a pyridine derivative characterized by the presence of chlorine and iodine substituents as well as a trimethylsilyl group. Its molecular formula is C₈H₁₁ClINSi, and it has a molecular weight of 311.62 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of its halogen atoms and the silicon-containing trimethylsilyl group, which can enhance solubility and stability in various chemical environments .
The presence of the halogen atoms in 2-chloro-4-iodo-3-(trimethylsilyl)pyridine allows for various nucleophilic substitution reactions. For instance, it can undergo:
These reactions are significant for building complex organic molecules in pharmaceutical research.
The synthesis of 2-chloro-4-iodo-3-(trimethylsilyl)pyridine typically involves:
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine finds applications in:
Interaction studies involving 2-chloro-4-iodo-3-(trimethylsilyl)pyridine could focus on:
Such studies are critical for assessing both the efficacy and safety of compounds intended for pharmaceutical use .
Several compounds share structural similarities with 2-chloro-4-iodo-3-(trimethylsilyl)pyridine. Here are some notable examples:
Compound Name | Similarity | Key Features |
---|---|---|
2-Chloro-5-iodo-pyridine | 0.79 | Contains iodine and chlorine, used in synthesis |
2-Chloro-3-(trimethylsilyl)pyridine | 0.75 | Similar silylation but different positioning |
2-Chloro-5-iodo-4-methylpyridine | 0.74 | Methyl substitution alters reactivity |
2-Chloro-5-iodo-pyridinamine | 0.72 | Amino group introduces different reactivity |
These compounds highlight the unique attributes of 2-chloro-4-iodo-3-(trimethylsilyl)pyridine, particularly its specific halogen placements and the presence of a trimethylsilyl group, which can significantly influence chemical behavior and potential applications .